molecular formula C13H12ClNO2S B249575 2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid

2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid

Cat. No. B249575
M. Wt: 281.76 g/mol
InChI Key: IGLWLKDQYVCEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid, also known as Tolfenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. It was first synthesized in 1972 and has since been used for various medical applications.

Mechanism of Action

2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid acid inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for pain, inflammation, and fever. This compound acid also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound acid has been shown to reduce pain and inflammation in various animal models. It has also been found to have antipyretic effects, as it reduces fever by inhibiting the production of prostaglandins. This compound acid has been shown to have a low toxicity profile, making it a safe option for use in medical applications.

Advantages and Limitations for Lab Experiments

2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid acid has several advantages for use in lab experiments. It is readily available and has a low cost, making it a cost-effective option for researchers. It has also been extensively studied, which makes it a reliable tool for experimentation. However, this compound acid has limitations as well. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. Additionally, it has been shown to have variable effects on different cell types, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of 2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid acid. One area of interest is its potential use in cancer treatment. This compound acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to explore its potential as an anticancer agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound acid has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to explore the potential use of this compound acid in combination with other drugs for the treatment of various diseases.
Conclusion:
This compound acid is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It inhibits the activity of COX enzymes and NF-κB, which are involved in inflammation and immune response. This compound acid has several advantages for use in lab experiments, but also has limitations. There are several future directions for the study of this compound acid, including its potential use in cancer treatment and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylthiophene-2-carboxaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound acid. This method has been optimized to yield high purity and yield of this compound acid.

Scientific Research Applications

2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound acid has also been found to have antitumor properties, as it inhibits the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

2-chloro-5-[(3-methylthiophen-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C13H12ClNO2S/c1-8-4-5-18-12(8)7-15-9-2-3-11(14)10(6-9)13(16)17/h2-6,15H,7H2,1H3,(H,16,17)

InChI Key

IGLWLKDQYVCEOB-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNC2=CC(=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC1=C(SC=C1)CNC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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